molecular formula C7H7N5 B3323810 2-(1-Methyltetrazol-5-yl)pyridine CAS No. 171018-16-9

2-(1-Methyltetrazol-5-yl)pyridine

Cat. No. B3323810
CAS RN: 171018-16-9
M. Wt: 161.16 g/mol
InChI Key: QRBRVZCEKCBURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyltetrazol-5-yl)pyridine is an organic compound . It has been used to investigate torezolid-based antibacterial agents . The compound has a molecular weight of 161.16 g/mol.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been used .


Molecular Structure Analysis

The structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .

Scientific Research Applications

Anticancer Applications

Pyridine-containing compounds, including “2-(1-Methyltetrazol-5-yl)pyridine”, have shown significant potential in medicinal applications, particularly as anticancer agents . They have been found to exhibit cytotoxic properties against tumor cells . This has led to an increased interest among researchers in synthesizing a variety of pyridine derivatives .

Antiviral Applications

The pyridine scaffold, which is a part of “2-(1-Methyltetrazol-5-yl)pyridine”, has been found to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs .

Anticholinesterase Activities

Pyridine-containing compounds have also been found to exhibit anticholinesterase activities . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the treatment of diseases that involve the cholinergic system, such as Alzheimer’s disease .

Antimalarial Applications

The pyridine scaffold has been found to have antimalarial properties . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the development of new antimalarial drugs .

Antimicrobial Applications

Pyridine-containing compounds have been found to exhibit antimicrobial properties . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the treatment of various bacterial and fungal infections .

Antidiabetic Applications

The pyridine scaffold has been found to have antidiabetic properties . This suggests that “2-(1-Methyltetrazol-5-yl)pyridine” could potentially be used in the treatment of diabetes .

Use in Synthesis of Ruthenium Complexes

“2-(1-Methyltetrazol-5-yl)pyridine” has been used in the synthesis of new p-cymene Ru(II) complexes . These complexes have been tested on human ovarian cancer cell lines and have shown anticancer activity .

Materials Science Applications

“2-(1-Methyltetrazol-5-yl)pyridine” is an organic compound that belongs to the class of pyridines. As such, it may have potential applications in materials science.

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, the synthesis of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c1-12-7(9-10-11-12)6-4-2-3-5-8-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRVZCEKCBURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyltetrazol-5-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyltetrazol-5-yl)pyridine
Reactant of Route 2
2-(1-Methyltetrazol-5-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(1-Methyltetrazol-5-yl)pyridine
Reactant of Route 4
2-(1-Methyltetrazol-5-yl)pyridine
Reactant of Route 5
2-(1-Methyltetrazol-5-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(1-Methyltetrazol-5-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.